KML29

Serine hydrolase selectivity FAAH cross-reactivity Endocannabinoid signaling

Select KML29 when target specificity is non-negotiable. Unlike first-generation MAGL inhibitors (e.g., JZL184), KML29 completely eliminates FAAH cross-reactivity (IC50 >50,000 nM) while retaining potent, irreversible inhibition across mouse (15 nM), rat (43 nM), and human (5.9 nM) orthologues. This clean selectivity profile ensures that observed pharmacological effects—antinociception, 2-AG elevation, synaptic plasticity modulation—are attributable solely to MAGL inhibition, not confounded by anandamide signaling. Validated in inflammatory and neuropathic pain models without cannabimimetic side effects. Compatible with ex vivo brain slice electrophysiology. For translational pain, neuroinflammation, and endocannabinoid research where data interpretability depends on target engagement fidelity, KML29 is the definitive tool compound.

Molecular Formula C24H21F6NO7
Molecular Weight 549.4 g/mol
CAS No. 1380424-42-9
Cat. No. B608362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKML29
CAS1380424-42-9
SynonymsKML-29;  KML29;  KML 29.
Molecular FormulaC24H21F6NO7
Molecular Weight549.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(C2=CC3=C(C=C2)OCO3)(C4=CC5=C(C=C4)OCO5)O)C(=O)OC(C(F)(F)F)C(F)(F)F
InChIInChI=1S/C24H21F6NO7/c25-23(26,27)20(24(28,29)30)38-21(32)31-7-5-13(6-8-31)22(33,14-1-3-16-18(9-14)36-11-34-16)15-2-4-17-19(10-15)37-12-35-17/h1-4,9-10,13,20,33H,5-8,11-12H2
InChIKeySXHQLPHDBLTFPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





KML29 (CAS 1380424-42-9): A Second-Generation Irreversible MAGL Inhibitor with Cross-Species Potency


KML29 is an O-hexafluoroisopropyl (HFIP) carbamate analog of JZL184 that functions as an orally active, irreversible inhibitor of monoacylglycerol lipase (MAGL) [1]. As a second-generation compound, KML29 was designed to address selectivity limitations of first-generation MAGL inhibitors while preserving potent enzymatic inhibition across mouse, rat, and human orthologues, with IC50 values of 15 nM, 43 nM, and 5.9 nM, respectively . Its mechanism involves covalent modification of the MAGL active site serine nucleophile, thereby terminating the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG) .

Why MAGL Inhibitor Substitution Is Not Interchangeable: KML29 and the Critical Role of Off-Target Selectivity


Substitution among MAGL inhibitors is not scientifically valid due to substantial differences in serine hydrolase cross-reactivity profiles, species-dependent potency, and in vivo pharmacological outcomes. First-generation MAGL inhibitors such as JZL184 exhibit measurable cross-reactivity with fatty acid amide hydrolase (FAAH) and carboxylesterases (CES), leading to confounding cannabinoid and metabolic effects that complicate data interpretation and limit therapeutic index [1]. In contrast, KML29 was engineered via HFIP carbamate substitution to eliminate FAAH cross-reactivity entirely while retaining comparable MAGL potency, thereby enabling clean dissection of MAGL-specific pharmacology [2]. These selectivity differences are not merely academic—they directly impact the validity of experimental conclusions, the interpretability of behavioral and metabolic endpoints, and the translational relevance of preclinical findings. Consequently, selecting KML29 over JZL184 or other in-class compounds is a decision driven by quantifiable selectivity metrics rather than interchangeable potency values.

KML29 Quantitative Differentiation: Head-to-Head Selectivity and Pharmacodynamic Data Versus JZL184, DO34, and MJN110


Selectivity Over FAAH: KML29 vs. JZL184 in Mouse Brain Proteomes

KML29 exhibits a >10.6-fold improvement in selectivity against FAAH compared to JZL184 in mouse brain proteomes. Competitive activity-based protein profiling (ABPP) demonstrated that JZL184 inhibits FAAH with an IC50 of 4,690 nM, whereas KML29 shows no detectable FAAH inhibition even at concentrations up to 50,000 nM [1]. This complete elimination of FAAH cross-reactivity prevents confounding elevations of anandamide (AEA) and other N-acylethanolamines, ensuring that observed pharmacological effects are attributable solely to 2-AG elevation via MAGL inhibition.

Serine hydrolase selectivity FAAH cross-reactivity Endocannabinoid signaling

Cross-Species MAGL Potency: KML29 vs. JZL184 in Rat Brain Proteomes

KML29 demonstrates 6.1-fold greater potency against rat MAGL compared to JZL184 in brain proteome preparations. Quantitative competitive ABPP revealed that KML29 inhibits rat MAGL with an IC50 of 43 nM (95% CI: 36–52 nM), whereas JZL184 exhibits substantially weaker inhibition with an IC50 of 262 nM (95% CI: 188–363 nM) [1]. This potency differential is critical for studies employing rat models, where JZL184 requires considerably higher doses to achieve equivalent target engagement, increasing the risk of off-target effects.

Species-specific potency Rat MAGL inhibition Translational pharmacology

ABHD6 Off-Target Profile: KML29 vs. JZL184 in Mouse and Rat Proteomes

KML29 exhibits distinct ABHD6 cross-reactivity profiles across species compared to JZL184. In mouse brain proteomes, KML29 inhibits ABHD6 with an IC50 of 4,870 nM (95% CI: 4,120–5,760 nM), which is modestly reduced selectivity relative to JZL184 (IC50 = 3,270 nM). In rat brain proteomes, however, KML29 demonstrates improved ABHD6 selectivity (IC50 = 1,600 nM; 95% CI: 1,260–2,040 nM) compared to JZL184 (IC50 = 2,940 nM; 95% CI: 1,441–6,010 nM) [1]. ABHD6 is a minor 2-AG hydrolase, and its inhibition at high compound concentrations may contribute to observed pharmacology.

ABHD6 off-target activity Serine hydrolase profiling 2-AG catabolism specificity

In Vivo 2-AG Elevation and Carboxylesterase Off-Target Profile: KML29 vs. JZL184 in Mice

Oral administration of KML29 (1–40 mg/kg, p.o.) selectively elevates brain 2-AG levels without altering anandamide (AEA), palmitoylethanolamide (PEA), or oleoylethanolamide (OEA) in mice [1]. In contrast, JZL184 at equivalent doses induces measurable inhibition of carboxylesterase (CES) enzymes in liver and lung tissues, as visualized by competitive ABPP gels showing differential sensitivity of CES isoforms to JZL184 versus KML29 [2]. KML29 also achieves maximal brain 2-AG elevation at approximately 20 mg/kg p.o. or i.p. in mice, with peripheral 2-AG elevation at doses as low as 1 mg/kg p.o. .

In vivo pharmacodynamics 2-AG brain elevation Carboxylesterase cross-reactivity

Antinociceptive Efficacy Without Cannabimimetic Side Effects: KML29 vs. Dual FAAH/MAGL Inhibitors and CB1 Agonists

KML29 (40 mg/kg, i.p.) significantly attenuates carrageenan-induced paw edema and completely reverses carrageenan-induced mechanical allodynia in murine inflammatory pain models without eliciting cannabimimetic effects including catalepsy, hypothermia, or hypomotility [1]. This contrasts sharply with dual FAAH/MAGL inhibitors and direct CB1 receptor agonists, which produce measurable catalepsy and hypothermia at analgesic doses. In the sciatic nerve injury neuropathic pain model, KML29 similarly reduces nociceptive behavior without observable cannabimimetic side effects [2]. Chronic administration does lead to CB1 receptor desensitization, a class-level phenomenon observed across all MAGL inhibitors .

In vivo analgesia Cannabimimetic side effects Neuropathic pain

Functional Rescue of 2-AG Signaling in Epilepsy Model: KML29 vs. DO34

In an ex vivo basolateral amygdala slice preparation from kindled epileptic rats, preincubation with KML29 (1 μM) rescued activity-dependent 2-AG-mediated retrograde signaling at GABAergic synapses [1]. Conversely, preincubation with the DAGL inhibitor DO34 recapitulated the signaling deficit observed in kindled rats when applied to sham control slices, demonstrating that impaired 2-AG synthesis—not degradation—underlies the seizure-induced synaptic pathology [2]. This complementary pharmacological dissection, enabled by KML29's clean MAGL inhibition, distinguishes the compound functionally from DAGL inhibitors and validates its use in probing 2-AG signaling dynamics.

2-AG signaling rescue Epilepsy electrophysiology GABAergic transmission

Recommended Scientific and Industrial Applications for KML29 (CAS 1380424-42-9) Based on Verified Evidence


Endocannabinoid System Dissection Requiring Clean MAGL-Specific Pharmacology

When the research objective demands unambiguous attribution of pharmacological effects to MAGL inhibition and 2-AG elevation without confounding contributions from FAAH inhibition or anandamide elevation, KML29 is the preferred tool compound. Its IC50 > 50,000 nM against FAAH across mouse, rat, and human orthologues ensures complete selectivity, eliminating the N-acylethanolamine elevations observed with first-generation inhibitors like JZL184 (FAAH IC50 = 4,690 nM in mouse) [1]. This clean selectivity profile makes KML29 indispensable for studies examining the specific role of 2-AG in synaptic plasticity, neuroinflammation, and behavior.

Preclinical Pain Research in Murine Inflammatory and Neuropathic Models

For investigators evaluating MAGL inhibition as an analgesic strategy, KML29 provides robust antinociceptive efficacy without the confounding cannabimimetic side effects (catalepsy, hypothermia, hypomotility) that accompany dual FAAH/MAGL inhibitors and CB1 agonists [2]. In the carrageenan inflammatory pain model, KML29 (40 mg/kg, i.p.) attenuates paw edema and completely reverses mechanical allodynia; in the sciatic nerve injury model, it reduces neuropathic nociceptive behavior with a clean behavioral profile [3]. This enables pain researchers to evaluate analgesia endpoints without behavioral confounds that could mask or exaggerate therapeutic effects.

Cross-Species Pharmacology Studies Requiring Consistent Rat and Mouse Potency

JZL184 exhibits markedly reduced potency against rat MAGL (IC50 = 262 nM) compared to mouse MAGL (IC50 = 10 nM), complicating translational studies between rodent species [4]. KML29 overcomes this limitation, maintaining consistent nanomolar potency in both mouse (15 nM) and rat (43 nM) brain proteomes [5]. This cross-species potency uniformity makes KML29 the preferred MAGL inhibitor for experimental programs that require parallel mouse and rat studies or that use rats as the primary preclinical model, reducing the need for species-specific dose optimization and improving translational validity.

Electrophysiological Studies of 2-AG-Mediated Synaptic Plasticity in Brain Slice Preparations

KML29 has been validated in ex vivo brain slice electrophysiology for probing 2-AG-mediated retrograde signaling at GABAergic and glutamatergic synapses. At 1 μM concentration, KML29 rescues activity-dependent 2-AG signaling deficits in basolateral amygdala slices from kindled epileptic rats [6]. Its compatibility with acute slice preparations and lack of FAAH cross-reactivity make it suitable for patch-clamp studies examining depolarization-induced suppression of inhibition (DSI) and other forms of eCB-mediated synaptic plasticity without off-target modulation of anandamide signaling.

Technical Documentation Hub

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